molecular formula C22H24O9 B154265 Podophyllinic acid CAS No. 1853-37-8

Podophyllinic acid

Cat. No. B154265
CAS RN: 1853-37-8
M. Wt: 432.4 g/mol
InChI Key: XRBSKUSTLXISAB-XVVDYKMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podophyllinic acid is a naturally occurring lignan that is found in the roots of the Podophyllum emodi plant. It is a member of the podophyllotoxin family of compounds and has been studied extensively for its potential use in various scientific applications.

Scientific Research Applications

Antineoplastic Agent Development

Podophyllinic acid, derived from podophyllin-containing materials, played a crucial role in the development of antineoplastic agents targeting the DNA unwinding enzyme, topoisomerase II. This advancement led to the creation of etoposide, a topoisomerase II inhibitor widely used in cancer treatment. The development and clinical benefits of etoposide and its prodrug, etoposide phosphate, are significant milestones in cancer therapy (Hande, 1998).

Drug Discovery and Development

The study of podophyllin formulations, from which podophyllinic acid is derived, has been instrumental in drug discovery and development. Applications of these compounds extend to treatments for venereal warts, psoriasis, rheumatoid arthritis, malaria, and Alzheimer's disease. This area of research highlights the transformation of a plant extract with known toxicity into a foundation for developing new therapeutic agents (Bohlin & Rosen, 1996).

properties

CAS RN

1853-37-8

Product Name

Podophyllinic acid

Molecular Formula

C22H24O9

Molecular Weight

432.4 g/mol

IUPAC Name

(5R,6R,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid

InChI

InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19-,20-/m0/s1

InChI Key

XRBSKUSTLXISAB-XVVDYKMHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

synonyms

podophyllic acid
podophyllinic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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